2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
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Overview
Description
2-[3-(Difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N~1~-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N~1~-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide typically involves multiple steps, starting with the formation of the cyclopenta[c]pyrazole ring. This can be achieved through a series of cyclization reactions, often involving the use of difluoromethylation reagents to introduce the difluoromethyl group . The reaction conditions generally require the use of radical initiators and specific catalysts to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, which have been optimized for efficiency and yield. These processes often utilize advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N~1~-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of difluoromethylated derivatives .
Scientific Research Applications
2-[3-(Difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N~1~-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[3-(Difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N~1~-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. This interaction can lead to the inhibition or activation of various biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N~1~-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide
- 2-[3-(Methyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N~1~-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide
Uniqueness
The presence of the difluoromethyl group in 2-[3-(Difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N~1~-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide distinguishes it from similar compounds. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C19H21F2N3O |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C19H21F2N3O/c20-19(21)18-14-8-4-10-16(14)24(23-18)11-17(25)22-15-9-3-6-12-5-1-2-7-13(12)15/h1-2,5,7,15,19H,3-4,6,8-11H2,(H,22,25) |
InChI Key |
IBSJUNIXVPUXAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CN3C4=C(CCC4)C(=N3)C(F)F |
Origin of Product |
United States |
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